molecular formula C16H19NO3 B7526259 N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide

N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide

Numéro de catalogue B7526259
Poids moléculaire: 273.33 g/mol
Clé InChI: FADSYWYXOQUYCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for a range of neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses.

Mécanisme D'action

N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses. By blocking this receptor, N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is thought to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing stress-induced corticosterone release, decreasing anxiety-like behavior, and increasing levels of dopamine and serotonin in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is that it is a selective antagonist of the kappa opioid receptor, which means that it has fewer off-target effects than other drugs that target this receptor. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.

Orientations Futures

There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One possibility is to investigate its potential as a treatment for other neuropsychiatric disorders, such as schizophrenia or bipolar disorder. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate or GABA systems. Finally, it may be possible to develop more potent or longer-lasting versions of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide that could be more effective as a treatment for neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide involves several steps, starting with the reaction of 2,4-dihydroxybenzaldehyde with cyclopropylmethylamine to form a Schiff base. This is then reduced with sodium borohydride to yield the corresponding amine, which is acylated with methyl chloroformate to form the final product.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been the subject of extensive research in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. Studies have shown that it has potential as a treatment for these conditions, as well as for pain and inflammation.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(11-7-8-11)17(2)15(18)14-9-12-5-3-4-6-13(12)16(19)20-14/h3-6,10-11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSYWYXOQUYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.